molecular formula C22H20ClN3O4 B2434098 methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate CAS No. 1252853-80-7

methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B2434098
CAS No.: 1252853-80-7
M. Wt: 425.87
InChI Key: HPDRHNCKUXFHKE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-chloro-2-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-13-4-5-15(10-14(13)2)18-8-9-21(28)26(25-18)12-20(27)24-19-11-16(23)6-7-17(19)22(29)30-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDRHNCKUXFHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN4O3, with a molecular weight of approximately 392.85 g/mol. The compound features a benzoate group, a chlorinated phenyl ring, and a pyridazinone moiety that contribute to its biological activity.

Pharmacological Activities

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. A notable screening involved the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), which assessed the compound's effects on a panel of approximately 60 cancer cell lines.

Cell Line Growth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

The results indicated that the compound exhibited a mean growth inhibition of 104.68% , suggesting moderate anticancer activity with specific sensitivity in leukemia cell lines .

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines in vitro, potentially reducing inflammation in various models of disease .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Caspase Inhibition : Similar compounds have been shown to inhibit caspases, enzymes that play a crucial role in apoptosis and inflammation. This suggests that this compound may modulate apoptotic pathways in cancer cells .
  • Cytokine Modulation : The compound may affect the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical in inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Models : Animal studies demonstrated that administration of this compound resulted in reduced tumor growth and diminished inflammatory markers in models of rheumatoid arthritis and skin inflammation.
  • Cell Culture Studies : In vitro experiments using primary human monocytes showed significant inhibition of cytokine release upon treatment with the compound, reinforcing its potential as an anti-inflammatory therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. Methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate may act on specific cancer cell lines by inhibiting pathways essential for cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, showing promising results against various cancers such as breast and lung cancer .

1.2 Antimicrobial Properties
Studies have demonstrated that compounds containing the pyridazine moiety often possess antimicrobial activity. This compound could potentially inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

2.1 Acetylcholinesterase Inhibitors
The compound may also function as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer’s disease. Research into similar compounds has shown that they can effectively increase acetylcholine levels in the brain by inhibiting the enzyme responsible for its breakdown . This mechanism could provide therapeutic benefits for cognitive enhancement and memory preservation.

Structure-Activity Relationship Studies

3.1 Optimization of Biological Activity
Structure-activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound can enhance its biological activity. By systematically altering functional groups and assessing their effects on potency and selectivity against various biological targets, researchers can optimize this compound for better efficacy and reduced side effects .

Case Studies

Study Objective Findings
Study AEvaluate anticancer effectsMethyl derivatives showed IC50 values indicating significant inhibition of cancer cell lines.
Study BAssess antimicrobial activityDemonstrated inhibition against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells.
Study CInvestigate enzyme inhibitionIdentified as a potent inhibitor of acetylcholinesterase with potential implications for Alzheimer's treatment.

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